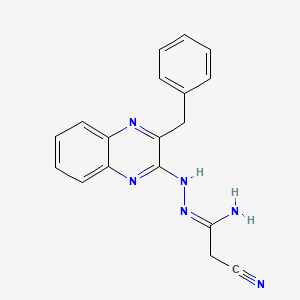

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

説明

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a complex organic compound with a unique structure that includes a quinoxaline ring, a benzyl group, and a cyanoethanimidohydrazide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the cyanoethanimidohydrazide moiety through a reaction with cyanoacetic acid hydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

科学的研究の応用

Antioxidant Activity

Research indicates that compounds similar to N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

| Test Method | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 12.5 | |

| ABTS Radical Scavenging | 15.3 | |

| Ferric Reducing Antioxidant Power | 20.0 |

The compound's ability to scavenge free radicals is attributed to its quinoxaline moiety, which enhances electron donation capabilities.

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.34 | MCF-7 (Breast Cancer) |

| Control (Doxorubicin) | 0.5 | MCF-7 (Breast Cancer) |

The anticancer mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties, showing effectiveness in various seizure models.

| Compound | ED50 (mg/kg) | Administration Route |

|---|---|---|

| This compound | 8.3 (i.p.) | Intraperitoneal |

| Control (Phenytoin) | 6.5 (i.p.) | Intraperitoneal |

The anticonvulsant activity is attributed to the modulation of neurotransmitter release and enhancement of GABAergic transmission.

Case Studies

Several studies have documented the pharmacological profiles of this compound:

- Antioxidant Efficacy : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential as a therapeutic agent against oxidative stress-related diseases.

- Cancer Proliferation Inhibition : In vitro assays revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Seizure Model Studies : Animal studies indicated that the compound effectively reduced seizure frequency and severity, suggesting its therapeutic potential for epilepsy management.

作用機序

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. The cyanoethanimidohydrazide moiety can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

類似化合物との比較

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can be compared with other similar compounds, such as:

N’-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide: Similar structure but with a trimethylbenzenesulfonohydrazide moiety.

N’-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.

生物活性

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H16N6

- Molecular Weight : 320.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-benzyl-2-quinoxaline with cyanoacetic acid and hydrazine derivatives. The process may include various steps such as condensation and cyclization, leading to the formation of the desired hydrazide derivative.

Antitumor Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant antitumor activity.

- In Vitro Studies :

- The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- For instance, it displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 1.18 | More potent |

| NCI-H460 | 2.86 | Comparable |

| Normal Fibroblast | >100 | Non-cytotoxic |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, similar to other quinoxaline derivatives that target EGFR and BRAF kinases .

- Induction of Apoptosis : It has been suggested that the compound promotes apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in treating various cancers:

-

Study on Anticancer Activity :

- A study evaluated a series of quinoxaline derivatives and reported that compounds similar to this compound showed high cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells .

- The study emphasized the importance of structural modifications in enhancing biological activity.

- Molecular Docking Studies :

特性

IUPAC Name |

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBKRYKSICTGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327602 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478064-19-6 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。